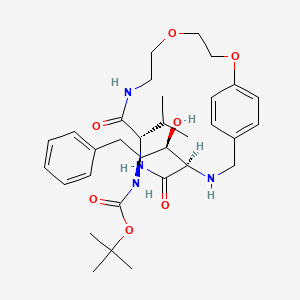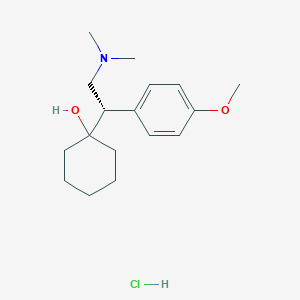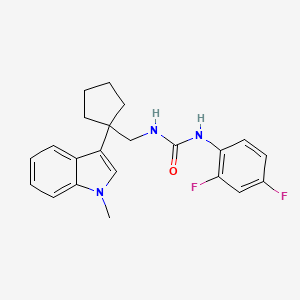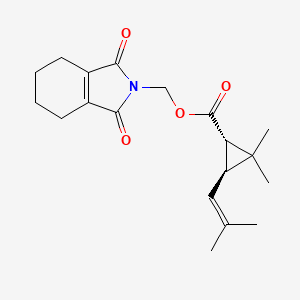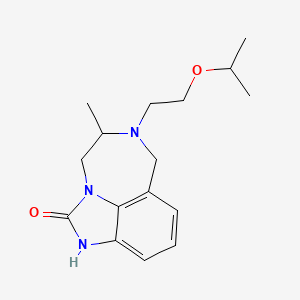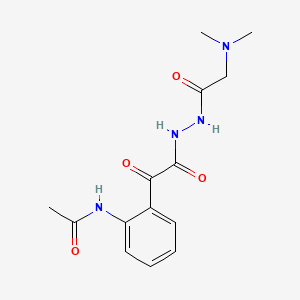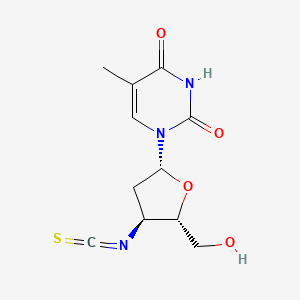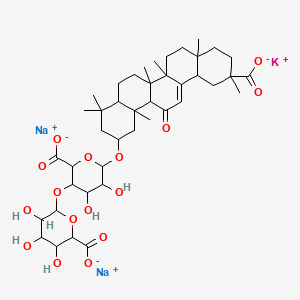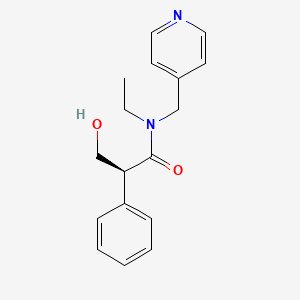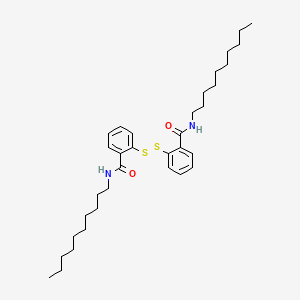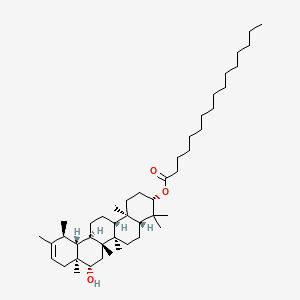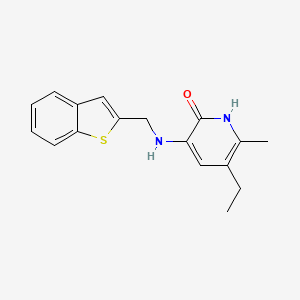
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- is a heterocyclic compound that features a pyridinone core substituted with a benzo(b)thien-2-ylmethyl group, an amino group, an ethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the reaction of appropriate precursors such as 2-pyridone with various alkylating agents.
Introduction of the Benzo(b)thien-2-ylmethyl Group: This step involves the nucleophilic substitution reaction where the benzo(b)thien-2-ylmethyl group is introduced using a suitable benzo(b)thien-2-ylmethyl halide.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Alkylation: The ethyl and methyl groups are introduced via alkylation reactions using ethyl and methyl halides, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo(b)thien-2-ylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinone core or the benzo(b)thien-2-ylmethyl group, potentially leading to the formation of dihydropyridinone derivatives or reduced thiophene derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridinone derivatives, reduced thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-methyl-: Lacks the ethyl group, which may affect its biological activity and chemical properties.
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-: Lacks the methyl group, which may influence its interaction with molecular targets.
2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-6-methyl-: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the ethyl and methyl groups in 2(1H)-Pyridinone, 3-((benzo(b)thien-2-ylmethyl)amino)-5-ethyl-6-methyl- contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and ability to interact with specific molecular targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
143707-83-9 |
|---|---|
Formule moléculaire |
C17H18N2OS |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-(1-benzothiophen-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2OS/c1-3-12-9-15(17(20)19-11(12)2)18-10-14-8-13-6-4-5-7-16(13)21-14/h4-9,18H,3,10H2,1-2H3,(H,19,20) |
Clé InChI |
OADBKKYLMLZYPI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



